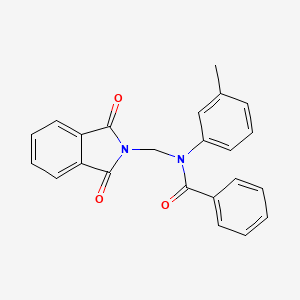![molecular formula C23H27ClN2O3S B11567258 N-{4-[(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B11567258.png)
N-{4-[(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a decahydroisoquinoline moiety, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions. The chlorinated phenyl group is introduced via electrophilic aromatic substitution reactions, using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The sulfonyl group is then added through sulfonation reactions, often employing reagents like sulfur trioxide or chlorosulfonic acid. Finally, the acetylation step involves reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and sulfonation steps, which allow for better control over reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective and environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiophenyl derivatives.
科学研究应用
N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Phenylacetamide: A simpler analog with similar pharmacological properties but lacking the sulfonyl and decahydroisoquinoline groups.
Sulfonylphenylacetamide: Contains the sulfonyl group but lacks the complex decahydroisoquinoline moiety.
Chlorophenylacetamide: Contains the chlorinated phenyl group but lacks the sulfonyl and decahydroisoquinoline groups.
Uniqueness
N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group enhances its ability to interact with biological targets, while the decahydroisoquinoline moiety provides additional binding interactions and stability.
This detailed article provides a comprehensive overview of N-{4-[(4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H27ClN2O3S |
|---|---|
分子量 |
447.0 g/mol |
IUPAC 名称 |
N-[4-[(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C23H27ClN2O3S/c1-17(27)25-19-10-12-20(13-11-19)30(28,29)26-16-15-23(24)14-6-5-9-21(23)22(26)18-7-3-2-4-8-18/h2-4,7-8,10-13,21-22H,5-6,9,14-16H2,1H3,(H,25,27) |
InChI 键 |
QIBNWTPIJPLNAK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-methanediylbis(2-{(E)-[(4-methylphenyl)imino]methyl}phenol)](/img/structure/B11567177.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B11567182.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11567187.png)
![4-[(4-Bromophenyl)methoxy]-N'-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11567190.png)
![1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11567196.png)

![6-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11567208.png)
![(15E)-15-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one](/img/structure/B11567215.png)
![ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11567231.png)
![N-(3'-acetyl-5-chloro-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11567236.png)
![2-{4-[3,9-Dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B11567237.png)
![2-(9H-Indeno[1,2-B][1,2,5]oxadiazolo[3,4-E]pyrazin-9-yliden)-1-hydrazinecarbothioamide](/img/structure/B11567244.png)
![(2E)-2-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11567250.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567251.png)
